N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
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Description
N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Modulation of mGluR5 Receptors
A study by Packiarajan et al. (2012) identifies a series of aryl azetidinyl oxadiazoles, including compounds similar to N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, as mGluR5 positive allosteric modulators (PAMs). These compounds have shown promise in modulating mGluR5 receptors, which are significant in various neurological functions (Packiarajan et al., 2012).
2. Impact on Dihydroorotate Dehydrogenase
Knecht and Löffler (1998) explored the effects of similar compounds on dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. This enzyme is essential for normal immune cell functions, and its inhibition can have significant pharmacological implications (Knecht & Löffler, 1998).
3. Inhibitors in HIV Treatment
Monteagudo et al. (2007) conducted studies on compounds structurally related to N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide for their role as HIV integrase inhibitors. Their research contributes to understanding the metabolic fate and excretion of these compounds, which is crucial in developing effective HIV treatments (Monteagudo et al., 2007).
4. Antitubercular Potential
Desai et al. (2016) synthesized and evaluated a series of compounds, including 1,3,4-oxadiazoles, for antitubercular activity. Their findings suggest that such compounds could be potent against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Desai et al., 2016).
5. Synthesis of Structurally Diverse N-Heterocycles
Gupta et al. (2014) described a metal-free approach for the synthesis of N-heterocycles, including 1,2,4-oxadiazoles. This approach is significant for the synthesis of structurally diverse compounds and could be applicable for compounds like N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (Gupta et al., 2014).
properties
IUPAC Name |
N-(4-fluorophenyl)-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-22-18(27)13-4-2-3-12(9-13)17-24-19(29-25-17)14-10-26(11-14)20(28)23-16-7-5-15(21)6-8-16/h2-9,14H,10-11H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJIUPHNPVAQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
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